Cidofovir dihydrate Cidofovir dihydrate Cidofovir dihydrate is the dihydrate of the anhydrous form of cidofovir. A nucleoside analogue, it is an injectable antiviral used for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients. It has a role as an antiviral drug and an antineoplastic agent. It contains a member of cidofovir anhydrous.
Cidofovir is a synthetic, acyclic, monophosphate nucleotide analog of deoxycytidine with antiviral activity, and mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
An acyclic nucleoside phosphonate that acts as a competitive inhibitor of viral DNA polymerases. It is used in the treatment of RETINITIS caused by CYTOMEGALOVIRUS INFECTIONS and may also be useful for treating HERPESVIRUS INFECTIONS.
Brand Name: Vulcanchem
CAS No.: 149394-66-1
VCID: VC0003107
InChI: InChI=1S/C8H14N3O6P.H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);1H2/t6-;/m0./s1
SMILES: C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O
Molecular Formula: C8H16N3O7P
Molecular Weight: 297.20 g/mol

Cidofovir dihydrate

CAS No.: 149394-66-1

Cat. No.: VC0003107

Molecular Formula: C8H16N3O7P

Molecular Weight: 297.20 g/mol

* For research use only. Not for human or veterinary use.

Cidofovir dihydrate - 149394-66-1

CAS No. 149394-66-1
Molecular Formula C8H16N3O7P
Molecular Weight 297.20 g/mol
IUPAC Name [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;hydrate
Standard InChI InChI=1S/C8H14N3O6P.H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);1H2/t6-;/m0./s1
Standard InChI Key KLJYJZIIJLYJNN-RGMNGODLSA-N
Isomeric SMILES C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O.O
SMILES C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O
Canonical SMILES C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O
Appearance White powder
Colorform Fluffy white powder
White crystalline powde
Melting Point 260 °C (dec)
480 °C

Chemical and Pharmacological Profile of Cidofovir Dihydrate

Structural Characteristics

Cidofovir dihydrate (chemical formula: C8H18N3O8P\text{C}_8\text{H}_{18}\text{N}_3\text{O}_8\text{P}) is the hydrated form of cidofovir, featuring two water molecules in its crystalline structure . The anhydrous form has a molecular weight of 279.187 g/mol, while the dihydrate form increases to 315.218 g/mol . Its structure includes a phosphonate group linked to a cytosine analogue, enabling direct incorporation into viral DNA without requiring initial phosphorylation .

Mechanism of Action

Cidofovir dihydrate exerts its antiviral effects through selective inhibition of viral DNA polymerase. Intracellularly, it is metabolized to cidofovir diphosphate, which competes with endogenous nucleotides for incorporation into viral DNA . Biochemical studies demonstrate that cidofovir diphosphate inhibits CMV DNA polymerase at concentrations 8- to 600-fold lower than those required to inhibit human DNA polymerases (α, β, γ) . Incorporation into the DNA chain terminates elongation, reducing viral replication efficiency .

Table 1: Key Pharmacodynamic Properties

PropertyValue/DescriptionSource
Target EnzymeViral DNA polymerase (CMV, BKPyV, HPV)
IC₅₀ for CMV Polymerase0.1 µg/mL
Selectivity Ratio8–600x (Viral vs. Human Polymerases)
Activation RequirementPhosphorylation to diphosphate metabolite

Pharmacokinetics and Nephrotoxicity Mitigation

Absorption and Excretion

Following intravenous administration, cidofovir dihydrate exhibits linear pharmacokinetics, with >90% excreted unchanged in urine within 24 hours . Renal clearance involves glomerular filtration and tubular secretion via organic anion transporters (OATs) . Prolonged intracellular retention (half-life: 17–65 hours) permits biweekly dosing despite rapid plasma clearance .

Nephrotoxicity and Probenecid Coadministration

Nephrotoxicity, the primary adverse effect, arises from proximal tubular cell uptake via OATs, leading to tubular necrosis . Hyperhydration (1–2 L saline pre-/post-infusion) and probenecid (2 g pre-dose, 1 g at 2/8 hours post-dose) reduce renal exposure by inhibiting OAT-mediated uptake . Clinical trials report a 13–26% incidence of serum creatinine elevation, typically reversible with dose adjustment .

Clinical Applications and Efficacy

FDA-Approved Indication: CMV Retinitis

Cidofovir dihydrate is approved for CMV retinitis in AIDS patients, achieving viral suppression in 67–85% of cases in pivotal trials . A retrospective cohort study noted iritis in 26% of patients (11/43), with bilateral involvement in 55% (6/11) . Hypotony, observed in 9% (4/43), was managed with topical corticosteroids without discontinuing therapy .

Off-Label Uses in Transplant Recipients

Adverse EventIncidence (Cidofovir vs. Placebo)Management Strategy
Nephrotoxicity13–26%Probenecid, hyperhydration
Iritis/Uveitis26%Topical corticosteroids
Hypotony9%Intraocular pressure monitoring
Neutropenia<5%Dose reduction

Emerging Research and Future Directions

Dose Optimization Studies

Ongoing trials explore low-dose regimens (e.g., 0.25 mg/kg biweekly) to mitigate nephrotoxicity while maintaining efficacy . Pharmacodynamic modeling suggests that intracellular drug accumulation permits lower plasma concentrations to achieve therapeutic effects .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator